Technical Guide: Chemical Properties and Synthetic Utility of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Technical Guide: Chemical Properties and Synthetic Utility of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
Executive Summary
3-(3-Bromophenyl)-5-methyl-1H-pyrazole is a versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical discovery. Characterized by a pyrazole core substituted with a meta-bromophenyl group and a methyl moiety, this scaffold serves as a critical intermediate for p38 MAPK inhibitors, anti-inflammatory agents, and kinase modulators. Its dual reactivity profile—offering both a Suzuki-Miyaura coupling handle (aryl bromide) and a nucleophilic C4 pyrazole center—makes it an ideal candidate for divergent synthesis in drug discovery campaigns.
Physicochemical Profile & Identity
| Property | Specification |
| IUPAC Name | 3-(3-Bromophenyl)-5-methyl-1H-pyrazole |
| CAS Number | 324054-75-3 (Hydrochloride salt); Free base is often cited by generic structure.[1] |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Pyrazolium), ~14.0 (NH deprotonation) |
| LogP (Predicted) | ~2.9 - 3.2 |
Tautomerism
In solution, 3-(3-Bromophenyl)-5-methyl-1H-pyrazole exists in dynamic equilibrium between two tautomeric forms: the 1H-isomer and the 2H-isomer. While often drawn as the 5-methyl-3-aryl isomer, the proton shift allows it to react as the 3-methyl-5-aryl isomer depending on the electrophile and solvent conditions.
Figure 1: Tautomeric equilibrium of the pyrazole core. The position of the NH proton dictates the numbering of the ring substituents.
Synthetic Pathways[2][3][4][5][6][7]
The most robust route to 3-(3-Bromophenyl)-5-methyl-1H-pyrazole is the Knorr Pyrazole Synthesis , involving the condensation of a 1,3-dicarbonyl compound with hydrazine. This method is preferred for its scalability and high atom economy.
Core Synthesis Workflow
The precursor, 1-(3-bromophenyl)butane-1,3-dione , is cyclized with hydrazine hydrate .
Figure 2: Knorr Pyrazole Synthesis pathway. The reaction proceeds via a hydrazone intermediate followed by intramolecular cyclization.
Experimental Protocol: Synthesis of the Core Scaffold
Note: This protocol is adapted from standard pyrazole synthesis methodologies [1, 2].
Reagents:
-
1-(3-Bromophenyl)butane-1,3-dione (1.0 equiv)
-
Hydrazine hydrate (1.2 equiv, 80% aqueous solution)
-
Ethanol (absolute, 10 mL/g of substrate)
-
Acetic acid (catalytic, optional)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-Bromophenyl)butane-1,3-dione in absolute ethanol.
-
Addition: Add hydrazine hydrate dropwise at room temperature. A mild exotherm may be observed.[2]
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–5 hours. Monitor progress by TLC (System: Hexane/EtOAc 3:1).
-
Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to ~20% of the original volume.
-
Crystallization: Pour the residue into ice-cold water. The product typically precipitates as a solid. Filter the solid, wash with cold water, and dry under vacuum.[3]
-
Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography if necessary.
Chemical Reactivity & Functionalization[5][6][9]
This scaffold offers three distinct vectors for chemical modification, enabling the construction of complex libraries.
Reactivity Map
Figure 3: Divergent reactivity profile. The scaffold can be modified at the Nitrogen (N1), Pyrazole Carbon (C4), or Phenyl Ring (C3').
Detailed Reactivity Profiles
A. Suzuki-Miyaura Cross-Coupling
The 3-bromo substituent on the phenyl ring is a prime handle for palladium-catalyzed cross-coupling. This reaction is critical for extending the carbon skeleton to access biaryl motifs common in kinase inhibitors [3].
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are highly effective.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: Dioxane/Water or DMF/Water.
-
Selectivity: The aryl bromide reacts preferentially over the pyrazole ring, provided the NH is either protected or the conditions tolerate the free amine.
B. Electrophilic Aromatic Substitution (C4)
The C4 position of the pyrazole ring is electron-rich.
-
Halogenation: Reaction with N-bromosuccinimide (NBS) yields the 4-bromo derivative, a precursor for further coupling.
-
Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) introduce an aldehyde at C4, useful for condensation reactions.
C. N-Alkylation (N1)
The pyrazole NH is acidic (pKa ~14). Treatment with a base (NaH, K₂CO₃) followed by an alkyl halide results in N-alkylation.
-
Regioselectivity: Alkylation can occur at N1 or N2. Steric hindrance from the 5-methyl group often favors alkylation at the less hindered nitrogen (distal to the methyl), but mixtures are common and must be separated.
Experimental Protocol: Suzuki Coupling Application
Objective: Coupling 3-(3-Bromophenyl)-5-methyl-1H-pyrazole with Phenylboronic acid.
-
Setup: In a microwave vial or pressure tube, combine:
-
3-(3-Bromophenyl)-5-methyl-1H-pyrazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio), degassed with nitrogen.
-
Reaction: Seal and heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave).
-
Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Safety and Handling (MSDS Summary)
-
Hazards: Classified as Irritant (Xi).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under inert atmosphere to prevent oxidation or moisture absorption.
References
-
Synthesis of Pyrazoles via Electrophilic Cyclization. Letters in Organic Chemistry, 2016.[4] 4
-
Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole. Arkivoc, 2018. 5
-
Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. Academia.edu, 2023. 6
-
PubChem Compound Summary: 3-(4-bromophenyl)-5-methyl-1H-pyrazole (Isomer Reference). National Library of Medicine. 7
Sources
- 1. echemi.com [echemi.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 7. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]
